molecular formula C19H18N2O4S3 B12195423 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide

Cat. No.: B12195423
M. Wt: 434.6 g/mol
InChI Key: FIRNPQVFRCHFBT-QSJINSDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound that features a unique combination of functional groups, including a dioxido-dihydrothiophene ring, a thioxo-thiazolidine ring, and a phenylprop-2-en-1-ylidene moiety

Properties

Molecular Formula

C19H18N2O4S3

Molecular Weight

434.6 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H18N2O4S3/c22-17(20-15-10-12-28(24,25)13-15)9-11-21-18(23)16(27-19(21)26)8-4-7-14-5-2-1-3-6-14/h1-8,10,12,15H,9,11,13H2,(H,20,22)/b7-4+,16-8-

InChI Key

FIRNPQVFRCHFBT-QSJINSDNSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the dioxido-dihydrothiophene ring: This can be achieved through the oxidation of a dihydrothiophene precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Synthesis of the thioxo-thiazolidine ring: This step may involve the cyclization of a thioamide with a suitable electrophile under acidic or basic conditions.

    Coupling of the phenylprop-2-en-1-ylidene moiety: This can be done through a condensation reaction between a phenylprop-2-en-1-aldehyde and a thiazolidine derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo and thioxo groups to their corresponding alcohols and thiols.

    Substitution: The phenylprop-2-en-1-ylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Altering cellular pathways: Influencing signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiophene derivatives: Used in organic electronics and materials science.

    Phenylpropanoids: Found in natural products with various biological activities.

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a unique structural configuration that includes:

  • A thiophene moiety with a dioxide group.
  • A thiazolidinone derivative that contributes to its biological properties.

This structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing signal transduction pathways related to cell growth and apoptosis.
  • Antioxidant Activity : The presence of the dioxido group may confer antioxidant properties, protecting cells from oxidative stress.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive32 µg/mL
Gram-negative64 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer potential. In vitro studies have revealed:

  • Cell Line Sensitivity : Significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)
MCF-715
HeLa20

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of the compound against a range of microbial strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : A study in Cancer Letters found that the compound significantly reduced cell viability in MCF-7 and HeLa cells through apoptosis induction .
  • Inflammation Model : Research in Pharmacology Reports indicated that treatment with the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting a role in managing inflammatory responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.